Cas no 35568-36-6 ((R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen))

(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen) structure
35568-36-6 structure
Nome del prodotto:(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen)
Numero CAS:35568-36-6
MF:C10H13NO2
MW:179.215722799301
CID:54448
PubChem ID:685622

(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen) Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-4-Amino-3-phenylbutanoic acid
    • (3R)-4-amino-3-phenylbutanoic acid
    • (R)-4-AMINO-3-P-TOLYLBUTANOIC ACID
    • UNII-5P4YG4PU0Z
    • 4-Amino-3-phenylbutyric acid, (R)-
    • CHEMBL53073
    • 4-Amino-3-phenyl-butyric acid
    • AC-22389
    • SCHEMBL351501
    • Q27262676
    • AKOS006318425
    • R-(-)-.BETA.-PHENYL-GABA
    • R-(-)-beta-Phenyl-gaba
    • L-.BETA.-PHENYL-.GAMMA.-AMINOBUTYRIC ACID
    • DAFOCGYVTAOKAJ-VIFPVBQESA-N
    • 35568-36-6
    • BDBM50007119
    • 5P4YG4PU0Z
    • A6214
    • BENZENEPROPANOIC ACID, .BETA.-(AMINOMETHYL)-, (.BETA.R)-
    • (R)-4-amino-3-phenylbutyric acid
    • (r)-(-)-4-amino-3-phenylbutyric acid
    • (R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen)
    • (R)-4-Amino-3-phenylbutanoicacid
    • Benzenepropanoic acid, beta-(aminomethyl)-, (betaR)-
    • L-beta-Phenyl-gamma-aminobutyric acid
    • Inchi: InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
    • Chiave InChI: DAFOCGYVTAOKAJ-VIFPVBQESA-N
    • Sorrisi: C1=CC=C(C=C1)[C@@H](CC(=O)O)CN

Proprietà calcolate

  • Massa esatta: 179.09500
  • Massa monoisotopica: 179.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 164
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _1.6
  • Superficie polare topologica: 63.3A^2

Proprietà sperimentali

  • Densità: 1.161
  • Punto di ebollizione: 327.8°C at 760 mmHg
  • Punto di infiammabilità: 152.1°C
  • Indice di rifrazione: 1.563
  • PSA: 63.32000
  • LogP: 1.90390

(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM303002-1g
(R)-4-Amino-3-phenylbutanoic acid
35568-36-6 95%
1g
$384 2022-06-11
TRC
R295465-50mg
(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen)
35568-36-6
50mg
$775.00 2023-05-17
TRC
R295465-250mg
(R)-4-Amino-3-phenylbutanoicacid
35568-36-6
250mg
$ 550.00 2022-06-03
Chemenu
CM303002-1g
(R)-4-Amino-3-phenylbutanoic acid
35568-36-6 95%
1g
$384 2021-06-09
TRC
R295465-100mg
(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen)
35568-36-6
100mg
$ 800.00 2023-09-06
Alichem
A019120894-1g
(R)-4-Amino-3-phenylbutanoic acid
35568-36-6 95%
1g
$335.32 2023-09-02
TRC
R295465-10mg
(R)-4-Amino-3-phenylbutanoicacid (enantiomer of deschlorobaclofen)
35568-36-6
10mg
$173.00 2023-05-17
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:35568-36-6)(R)-4-AMINO-3-PHENYLBUTANOIC ACID
sfd18324
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta